N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide
Overview
Description
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide is a complex organic compound that features a benzamide moiety linked to a hexose derivative
Mechanism of Action
Target of Action
The primary target of 2-benzamido-2-deoxyglucose is the enzyme hexokinase . Hexokinase is the first enzyme in the glycolytic pathway and plays a crucial role in the metabolism of glucose. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism .
Mode of Action
2-Benzamido-2-deoxyglucose, being a glucose analog, is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG-6P). Unlike glucose-6-phosphate, 2dg-6p cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in the accumulation of 2DG-6P, which inhibits hexokinase itself, thereby disrupting the normal metabolic rhythm and perturbing glycolytic flux .
Biochemical Pathways
The primary biochemical pathway affected by 2-benzamido-2-deoxyglucose is glycolysis . By inhibiting hexokinase, it prevents the conversion of glucose to glucose-6-phosphate, effectively halting the glycolytic pathway. This leads to a decrease in ATP production, creating starvation-like conditions in the cells .
Result of Action
The inhibition of glycolysis by 2-benzamido-2-deoxyglucose leads to a decrease in ATP production, creating starvation-like conditions in the cells . This can result in cell death, particularly in cells that are heavily dependent on glycolysis for energy production, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide typically involves the reaction of a hexose derivative with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide: Another benzamide derivative with a similar structure but different sugar moiety.
Benzamide: The parent compound with a simpler structure.
Uniqueness
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide is unique due to its specific hexose derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHKZRHOGVACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984096 | |
Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-42-5 | |
Record name | N-Benzoyl-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC231847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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